molecular formula C6H10ClN B11777548 rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

Cat. No.: B11777548
M. Wt: 131.60 g/mol
InChI Key: LWWSHTRITJEGCB-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]hept-5-ene derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
  • rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate

Uniqueness

rel-(1S,4R)-2-Azabicyclo[221]hept-5-ene hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure

Properties

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene;hydrochloride

InChI

InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H/t5-,6+;/m0./s1

InChI Key

LWWSHTRITJEGCB-RIHPBJNCSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1C=C2.Cl

Canonical SMILES

C1C2CNC1C=C2.Cl

Origin of Product

United States

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